

An In-depth Technical Guide to 1-Docosene: Molecular Structure, Properties, and Analysis

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Compound of Interest

Compound Name: 1-Docosene

Cat. No.: B072489

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Introduction

1-Docosene is a long-chain alpha-olefin with the molecular formula $C_{22}H_{44}$.^{[1][2][3]} As a terminal alkene, its structure is characterized by a 22-carbon chain with a double bond at the first carbon position.^[1] This feature makes it a valuable precursor in various chemical syntheses.^[1] **1-Docosene** is found in nature in various plant species and has garnered interest for its potential biological activities, including antimicrobial properties and its possible role in cancer metabolism.^{[3][4][5]} This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for **1-Docosene**.

Molecular Structure and Identification

1-Docosene is an unsaturated aliphatic hydrocarbon.^[1] Its structure consists of a twenty-two carbon chain with a double bond at the C-1 position.

Table 1: Molecular Identifiers for **1-Docosene**

Identifier	Value	Source(s)
IUPAC Name	docos-1-ene	[3]
CAS Number	1599-67-3	[1][2][3]
Molecular Formula	C22H44	[1][2][3]
SMILES	CCCCCCCCCCCCCCCCCCCC CC=C	[1]
InChI Key	SPURMHFLEKVAAS- UHFFFAOYSA-N	[2]

Physicochemical Properties

The physicochemical properties of **1-Docosene** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of **1-Docosene**

Property	Value	Unit	Source(s)
Molecular Weight	308.58 - 308.6	g/mol	[1][2][3]
Appearance	White to Off-White Solid / Liquid	-	
Melting Point	38 - 72	°C	[2]
Boiling Point	174 - 180 @ 6.4 - 0.22 mmHg	°C	[2]
Density	~0.7830	g/cm ³	
Vapor Pressure	3.44E-07	mmHg at 25°C	
Solubility	Insoluble in water; Soluble in chloroform, ethyl acetate (slightly)	-	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the analysis of **1-Docosene** are provided below. These protocols are based on standard methods for long-chain hydrocarbons.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which **1-Docosene** transitions from a solid to a liquid.

- Apparatus: Mel-Temp apparatus, capillary tubes, thermometer.
- Procedure:
 - A small, finely ground sample of **1-Docosene** is packed into a capillary tube to a height of 2-3 mm.[\[6\]](#)
 - The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp).
 - The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C/min) for an accurate measurement.[\[6\]](#)
 - The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.[\[7\]](#)

- Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, heating source.[\[7\]](#)
- Procedure:
 - A small amount of **1-Docosene** (approximately 0.5 mL) is placed in a small test tube.[\[7\]](#)
 - A capillary tube, sealed at one end, is placed open-end-down into the test tube.[\[7\]](#)

- The setup is attached to a thermometer and heated in a Thiele tube containing mineral oil.
[7]
- The sample is heated until a continuous stream of bubbles emerges from the capillary tube.[7]
- The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Density Determination (Pycnometer Method)

This method provides an accurate determination of the density of liquid **1-Docosene**.[\[8\]](#)[\[9\]](#)

- Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, thermostat.
[\[8\]](#)[\[9\]](#)
- Procedure:
 - The empty pycnometer is weighed on an analytical balance.[\[8\]](#)
 - The pycnometer is filled with **1-Docosene**, ensuring no air bubbles are present.[\[8\]](#)
 - The filled pycnometer is placed in a thermostat at a constant temperature (e.g., 20°C) to allow for thermal equilibrium.[\[9\]](#)
 - The pycnometer is weighed again.[\[8\]](#)
 - The density is calculated by dividing the mass of the **1-Docosene** by the known volume of the pycnometer.[\[8\]](#)[\[9\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of **1-Docosene** in complex mixtures.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation:

- For biological samples, an extraction with a suitable organic solvent (e.g., isopropyl alcohol) is performed.[\[1\]](#)
- An internal standard may be added for quantitative analysis.[\[1\]](#)
- The sample is centrifuged to remove any particulate matter.[\[10\]](#)
- The supernatant is transferred to a GC vial.[\[10\]](#)
- Instrumentation and Conditions:
 - Injector Temperature: 280-300 °C.[\[1\]](#)
 - Column: A high-polarity capillary column is often used.[\[1\]](#)
 - Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to elute **1-Docosene**. A typical ramp rate is 5-10 °C/min.[\[1\]](#)
[\[11\]](#)
 - Carrier Gas: Helium or Hydrogen.[\[1\]](#)
 - MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the detailed molecular structure of **1-Docosene**.[\[13\]](#)[\[14\]](#)
[\[15\]](#)

- Sample Preparation:
 - Approximately 5-25 mg of **1-Docosene** is dissolved in a deuterated solvent (e.g., Chloroform-d, CCl₄).[\[15\]](#)
 - The solution is filtered into a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Provides information on the different types of protons and their neighboring environments.

- ¹³C NMR Spectroscopy:
 - Provides information on the different types of carbon atoms in the molecule.[\[13\]](#)

Synthesis and Purification

Synthesis via Ziegler-Natta Catalysis

1-Docosene, as a long-chain alpha-olefin, can be synthesized through the oligomerization of ethylene using a Ziegler-Natta catalyst.[\[16\]](#)[\[17\]](#)

- Catalyst System: Typically a combination of a transition metal compound (e.g., titanium tetrachloride, TiCl_4) and an organoaluminum compound (e.g., triethylaluminum, $\text{Al}(\text{C}_2\text{H}_5)_3$).[\[16\]](#)
- Process:
 - The catalyst components are introduced into a reactor containing a suitable solvent.
 - Ethylene gas is fed into the reactor under controlled temperature and pressure.
 - The catalyst facilitates the polymerization of ethylene into a mixture of alpha-olefins of varying chain lengths.
 - The reaction is terminated, and the catalyst is deactivated.

Purification by Fractional Distillation

The mixture of alpha-olefins from the synthesis process is separated based on their boiling points through fractional distillation, often under vacuum to prevent thermal degradation of the long-chain olefins.[\[18\]](#)[\[19\]](#)

- Apparatus: A fractional distillation column suitable for high vacuum and temperature.
- Procedure:
 - The crude olefin mixture is heated in the distillation flask under reduced pressure.
 - The components vaporize and rise through the fractionating column.

- Fractions with different boiling points are collected at different points in the column.

Potential Applications and Biological Relevance

Role in Cancer Metabolism

1-Docosene has been identified as a metabolite in cancer metabolism, suggesting a potential role in cancer cell biology.^[3] Further research is needed to elucidate its specific functions and the signaling pathways involved.

Antimicrobial Activity

Studies have indicated that **1-Docosene** possesses antibacterial properties.^{[4][5]} The proposed mechanism of action for long-chain hydrocarbons often involves disruption of the bacterial cell membrane, leading to increased permeability and cell lysis.^[20]

Visualizations

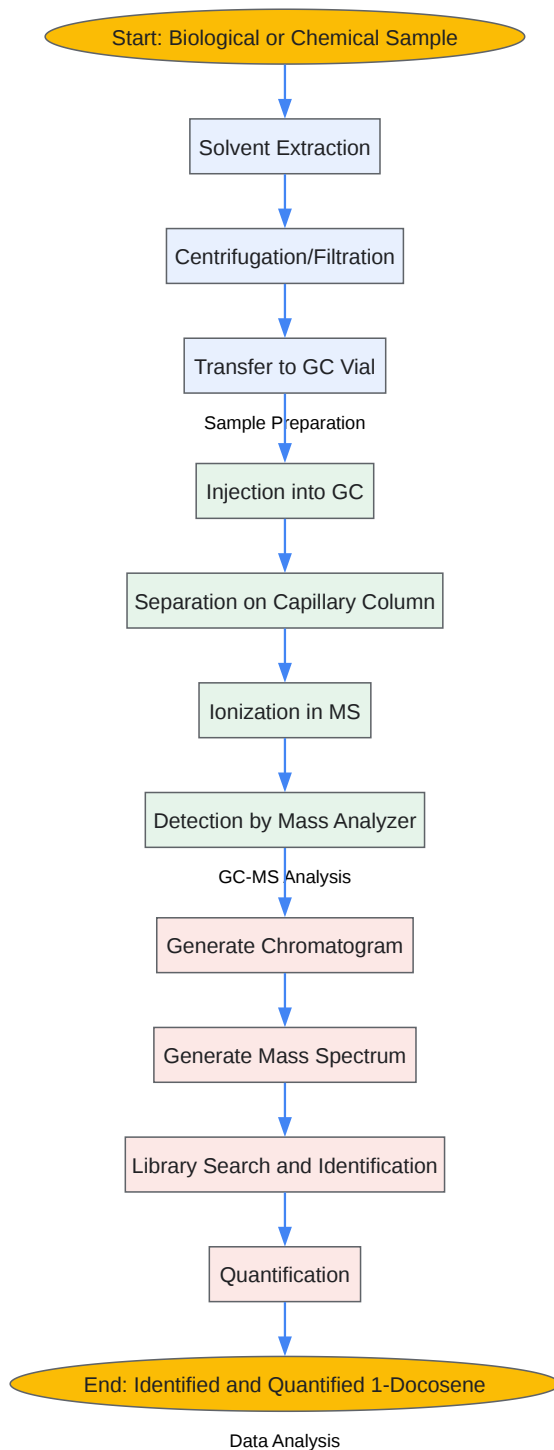


Figure 1: General Experimental Workflow for GC-MS Analysis

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Caption: General Experimental Workflow for GC-MS Analysis

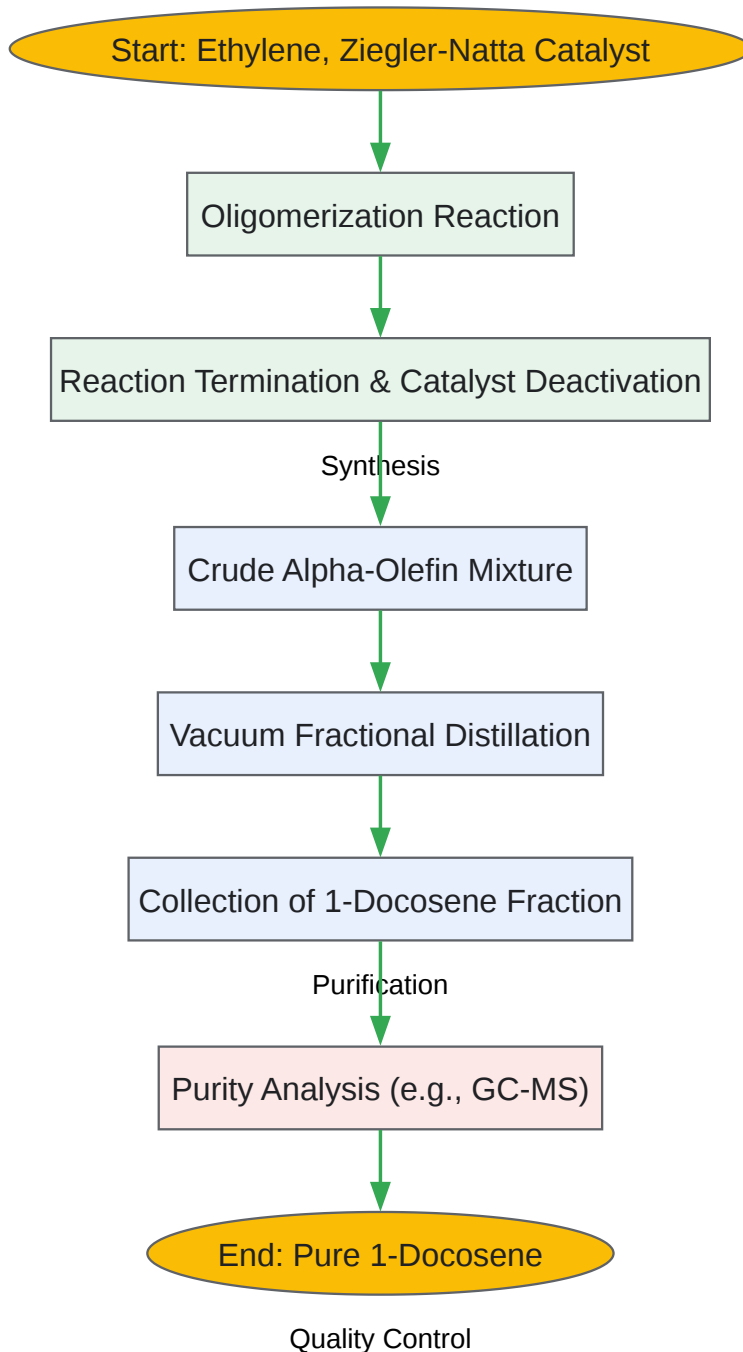


Figure 2: Synthesis and Purification Workflow for 1-Docosene

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Caption: Synthesis and Purification Workflow for **1-Docosene**

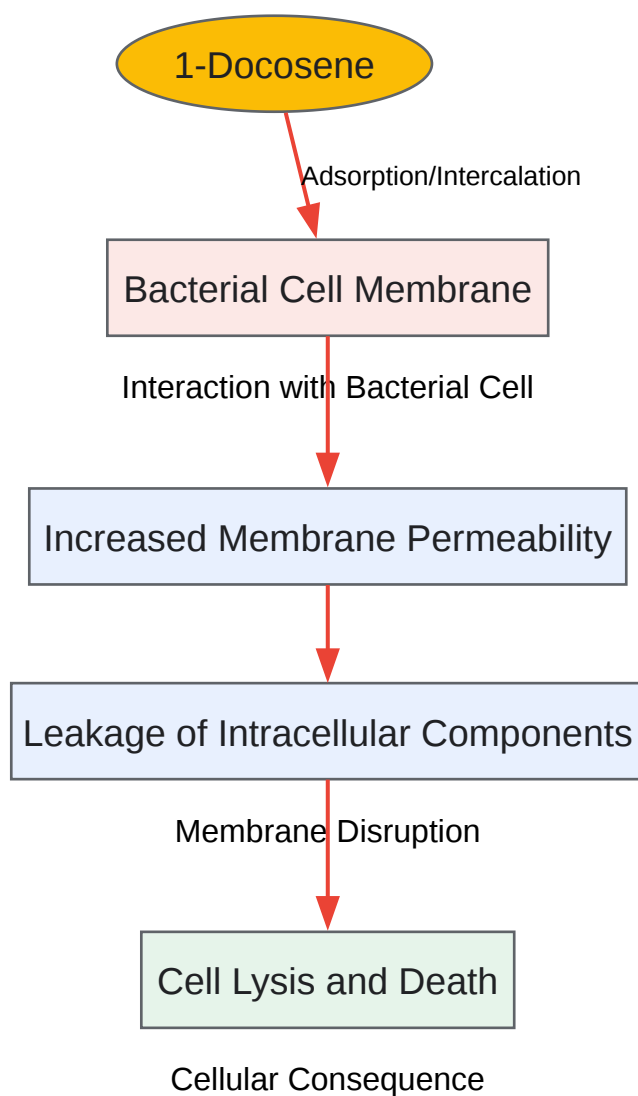


Figure 3: Conceptual Antimicrobial Mechanism of 1-Docosene

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Caption: Conceptual Antimicrobial Mechanism of **1-Docosene**

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